Natamycin

Description

This compound has been reported in Streptomyces gilvosporeus, Streptomyces, and other organisms with data available.

This compound is a polyene amphoteric macrolide antibiotic with antifungal properties. This compound exerts its antifungal effects by binding to sterols in the fungal cell membrane thereby increasing membrane permeability. This leads to a leakage and loss of essential cellular constituents. Following ocular application, this compound is retained in the conjunctival fornices and attains effective concentrations within the corneal stroma where it exerts its effect.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1978 and is indicated for infection and eye infection and has 3 investigational indications.

Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.

See also: Amphotericin B (related).

Propriétés

IUPAC Name |

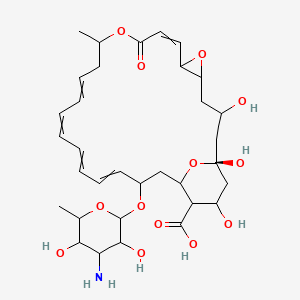

(1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+/t18-,19-,20+,21+,22+,23-,24-,25+,27-,28+,29-,30+,32+,33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXMLFZGDNKEPB-FFPOYIOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@@H]3[C@H](O3)/C=C/C(=O)O1)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H47O13N, C33H47NO13 | |

| Record name | NATAMYCIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to creamy-white crystalline powder | |

| Record name | NATAMYCIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7681-93-8 | |

| Record name | Natamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Natamycin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natamycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Natamycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NATAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O0C852CPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Biosynthesis of Natamycin from Streptomyces natalensis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, stands as a significant discovery in the realm of natural products, with wide-ranging applications as a potent antifungal agent in the food industry and clinical settings. This technical guide provides an in-depth exploration of the seminal discovery of this compound from Streptomyces natalensis and delves into the intricate molecular machinery governing its biosynthesis. We present a comprehensive overview of the fermentation processes, detailed experimental protocols for production, extraction, and quantification, and a summary of the genetic regulation of the this compound biosynthetic gene cluster. Quantitative data are systematically organized into tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.

Historical Perspective: The Discovery of this compound

This compound was first isolated in 1955 by Struyk and his team at the Gist-brocades research laboratories from a culture filtrate of Streptomyces natalensis.[1] This bacterium was identified from a soil sample collected in Pietermaritzburg, located in the Natal province of South Africa.[1][2][3] Initially, the antibiotic was named "pimaricin" in honor of the city of its origin.[1] However, the World Health Organization (WHO) later mandated that antibiotics produced by Streptomyces species should end with the suffix "-mycin," leading to its renaming as this compound, a nod to the producing organism, S. natalensis.

The Producing Microorganism: Streptomyces natalensis

Streptomyces natalensis is a filamentous, soil-dwelling bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. While S. natalensis is the original and a primary producer of this compound, other species such as Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus have also been identified as this compound producers.

Biosynthesis of this compound: A Molecular Overview

This compound is a type I polyketide, synthesized through the acetate-malonate pathway. The core structure of this macrolide is assembled by a modular polyketide synthase (PKS) enzyme complex, which utilizes acetyl-CoA and propionyl-CoA as starter and extender units, respectively.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster. This cluster contains the genes for the large modular PKS I, as well as enzymes responsible for subsequent tailoring steps such as oxidation, glycosylation, and export. Key genes within this cluster include those encoding the PKS modules, as well as regulatory genes that control the expression of the entire cluster.

Regulatory Network and Signaling Pathways

The production of this compound is a tightly regulated process, influenced by a complex network of signaling pathways that respond to both internal and external cues.

-

Cluster-Situated Regulators: The this compound gene cluster contains its own pathway-specific transcriptional regulators, primarily PimR and PimM. PimR has been identified as a positive regulator of this compound biosynthesis.

-

Oxidative Stress Response: The biosynthesis of this compound is intricately linked to the cellular response to oxidative stress. An imbalance in intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), can modulate this compound production. The redox-sensing transcriptional regulator OxyR, in cooperation with another regulator SgnR, can act as a switch to control the expression of the this compound biosynthetic genes in response to intracellular H₂O₂ levels.

-

Precursor Supply and Metabolic Regulation: The availability of precursors from primary metabolism is a critical factor influencing this compound yield. The central carbon and branched-chain amino acid (BCAA) metabolic pathways provide the essential building blocks, acetyl-CoA and propionyl-CoA. Supplementation with BCAAs like L-valine and L-isoleucine has been shown to enhance this compound production by increasing the pool of these precursors.

Caption: Regulatory network of this compound biosynthesis in Streptomyces natalensis.

Production of this compound

This compound is produced industrially through submerged aerobic fermentation of selected Streptomyces strains. The optimization of fermentation conditions and medium composition is crucial for achieving high yields.

Fermentation Parameters

-

Temperature: The optimal temperature for this compound production is typically maintained between 26°C and 30°C.

-

pH: The pH of the fermentation broth is generally controlled in the range of 6.0 to 8.0.

-

Aeration and Agitation: Adequate aeration and agitation are necessary to ensure homogeneity and oxygen supply for the aerobic fermentation process.

Culture Media Composition

The fermentation medium provides the necessary nutrients for the growth of Streptomyces and the biosynthesis of this compound.

-

Carbon Sources: Glucose and lactose are commonly used as carbon sources.

-

Nitrogen Sources: A variety of nitrogen sources can be utilized, including soy protein, yeast extract, ammonium sulfate, sodium nitrate, and beef extract.

-

Precursors and Elicitors: The addition of precursors such as short-chain carboxylic acids (e.g., acetic acid, propionic acid) and branched-chain amino acids (e.g., L-valine) can significantly enhance this compound production. Fungal elicitors have also been shown to induce this compound biosynthesis.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production under various conditions as reported in the literature.

Table 1: Effect of Precursor and Elicitor Supplementation on this compound Yield

| Strain | Supplement | Concentration | This compound Yield (g/L) | Fold Increase | Reference |

| S. natalensis HW-2 | Fungal Elicitor | - | 1.88 | 1.5 | |

| S. natalensis HW-2 | L-Isoleucine | 0.2 g/L | 1.40 | 1.18 | |

| S. natalensis HW-2 | L-Valine | 0.5 g/L | 1.64 | 1.38 | |

| S. natalensis HW-2 | L-Valine | 0.5 g/L | - | 1.90 | |

| S. natalensis HW-2/pIB139 (mutant) | L-Valine | 0.7 g/L | 2.02 | - | |

| S. natalensis NRRL 2651 | Acetic acid:Propionic acid (7:1) | 2 g/L | 3.0 | ~2.5 | |

| S. natalensis F4-245 | Propanol | 0.2% | 10.38 | 1.17 |

Table 2: Optimized Fermentation Conditions for this compound Production

| Strain | Optimized Parameters | This compound Yield (g/L) | Reference |

| S. natalensis HDMNTE-01 | Glucose 3.97%, Soya peptone 2%, Yeast extract 0.5%, pH 7.0, 6% inoculum, 24.68 mL in 250-mL flask, 220 rpm, 28°C, 4 days | 2.81 (in 5-L fermentor) | |

| S. gilvosporeus GR-P3 | - | 12.2 ± 0.6 (in 5-L fermentor) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound production and analysis.

Fermentation of Streptomyces natalensis

Caption: General workflow for the fermentation of Streptomyces natalensis for this compound production.

Protocol:

-

Inoculum Preparation: Prepare a spore suspension of S. natalensis from a mature agar culture. Inoculate a seed culture medium with the spore suspension. A typical seed culture medium is M3G medium.

-

Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.

-

Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.

-

Fermentation: Carry out the fermentation in a shake flask or a bioreactor at 26-30°C with agitation (e.g., 220 rpm) for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.

-

Monitoring: Periodically take samples to measure biomass (dry cell weight) and this compound concentration.

Extraction and Purification of this compound

This compound has poor solubility in water and accumulates as crystals in the fermentation broth, which can be separated from the biomass by solvent extraction.

References

An In-depth Technical Guide to the Natamycin Biosynthesis Pathway in Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, is a commercially significant secondary metabolite produced by several species of the soil bacterium Streptomyces. It is widely utilized as a natural food preservative and in the treatment of fungal infections. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its synthesis, and the intricate regulatory networks that govern its production. This document synthesizes current knowledge, presenting quantitative data on this compound production, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field.

Introduction

This compound, also known as pimaricin, is a potent antifungal agent effective against a broad spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by various Streptomyces species, most notably Streptomyces natalensis, Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus.[2] Its mode of action involves binding to ergosterol, a key component of fungal cell membranes, which leads to altered membrane permeability and ultimately cell death.[2] The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for strain improvement, yield optimization, and the potential for biosynthetic engineering to create novel derivatives with enhanced properties.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is located in a contiguous set of genes known as the this compound (or pimaricin, pim) biosynthetic gene cluster. The organization of this cluster is highly conserved across different producer strains.[3] The core of the cluster comprises genes encoding Type I polyketide synthases (PKSs), which are large, modular enzymes responsible for assembling the polyketide backbone of this compound from simple carboxylic acid precursors.[4] Following the synthesis of the polyketide chain, a series of post-PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by tailoring enzymes to yield the final bioactive molecule.

Below is a table detailing the genes and their putative functions within the this compound biosynthetic gene cluster of Streptomyces natalensis.

| Gene | Proposed Function |

| pimS0 | Polyketide Synthase (Loading module) |

| pimS1 | Polyketide Synthase (Modules 1-4) |

| pimS2 | Polyketide Synthase (Modules 5-8) |

| pimS3 | Polyketide Synthase (Modules 9-12) |

| pimS4 | Polyketide Synthase (Module 13 and Thioesterase domain) |

| pimA | ABC transporter (efflux pump) |

| pimB | ABC transporter (efflux pump) |

| pimC | GDP-mannose 4,6-dehydratase |

| pimD | P450 monooxygenase |

| pimE | Cholesterol oxidase |

| pimF | Ferredoxin |

| pimG | P450 monooxygenase |

| pimH | ABC transporter |

| pimI | Thioesterase |

| pimJ | Acyl-CoA dehydrogenase |

| pimK | Mycosamine transferase |

| pimM | PAS-LuxR family transcriptional regulator |

| pimR | SARP-family transcriptional regulator |

The this compound Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into three main stages: initiation, elongation, and termination/tailoring.

-

Initiation and Elongation: The process begins with the loading of an acetyl-CoA starter unit and subsequent chain elongation with malonyl-CoA and methylmalonyl-CoA extender units by the modular Type I PKSs (pimS0-S4). These precursors are derived from central carbon metabolism.

-

Polyketide Chain Release and Macrolactonization: Upon completion of the polyketide chain, the thioesterase domain of PimS4 catalyzes its release and intramolecular cyclization to form the macrolactone ring of the this compound aglycone, pimaricinonolide.

-

Post-PKS Tailoring Reactions: The pimaricinonolide intermediate undergoes a series of modifications by tailoring enzymes to become the final this compound molecule. These steps include:

-

Hydroxylation reactions catalyzed by P450 monooxygenases (e.g., PimD, PimG).

-

Attachment of a mycosamine sugar moiety, synthesized by enzymes like PimC, by the glycosyltransferase PimK.

-

Epoxidation of the polyene chain.

-

The following diagram illustrates the core biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, involving a hierarchical network of regulatory proteins that respond to various physiological and environmental signals.

4.1. Cluster-Situated Regulators:

The this compound BGC contains its own regulatory genes, primarily pimM and pimR in S. natalensis. PimR is a Streptomyces antibiotic regulatory protein (SARP) that acts as a positive regulator, essential for the transcription of the entire pim gene cluster. PimM, a PAS-LuxR family regulator, also plays a crucial role in activating the biosynthetic genes.

4.2. Global Regulatory Networks:

The biosynthesis of this compound is also influenced by global regulatory systems that respond to nutrient availability and cellular stress.

-

Phosphate Limitation: The two-component system PhoR-PhoP is a key regulator that senses inorganic phosphate levels. Under phosphate-limiting conditions, the sensor kinase PhoR phosphorylates the response regulator PhoP, which in turn activates the expression of the this compound biosynthetic genes.

-

Oxidative Stress: There is growing evidence that this compound biosynthesis is linked to the cellular response to oxidative stress. The cholesterol oxidase PimE, encoded within the gene cluster, is thought to generate hydrogen peroxide (H₂O₂). This H₂O₂ can then be sensed by the global regulator OxyR, which in turn modulates the expression of this compound biosynthetic genes.

The following diagram depicts the regulatory cascade controlling this compound biosynthesis.

Quantitative Data on this compound Production

The yield of this compound can be significantly influenced by fermentation conditions and genetic manipulation of the producer strains. The following tables summarize some of the reported quantitative data.

Table 1: this compound Production in Wild-Type and Mutant Streptomyces Strains

| Strain | Modification | This compound Titer (g/L) | Reference |

| S. natalensis HW-2 | Wild-type | ~0.96 | |

| S. natalensis LY08 | ilvE overexpression | 1.53 | |

| S. natalensis LY08 | ilvE overexpression + 0.7 g/L L-Valine | 2.02 | |

| S. chattanoogensis L10 | Wild-type | ~2.23 | |

| S. chattanoogensis sHJ003 | Phosphoribosyltransferase gene modification | 3.12 | |

| S. gilvosporeus ATCC 13326 | Wild-type | ~0.85 | |

| S. gilvosporeus AG-2 | Mutagenesis | 1.53 | |

| S. gilvosporeus AG-glnR | glnR overexpression in AG-2 | 1.85 (shake flask), 11.50 (5L fermenter) | |

| S. gilvosporeus GR2-P3 | phoP and phoR co-expression | 12.2 |

Table 2: Effect of Precursor Feeding on this compound Production in S. natalensis

| Precursor Added | Concentration | This compound Titer (g/L) | Fold Increase | Reference |

| None (Control) | - | ~0.96 | - | |

| L-Valine | 0.5 g/L | 1.82 | 1.90 | |

| Acetic acid + Propionic acid (7:1) | 2 g/L | 3.0 | ~2.5 | |

| Propanol | 0.2% | 10.38 | - |

Experimental Protocols

6.1. Gene Inactivation in Streptomyces via Homologous Recombination

This protocol provides a general workflow for targeted gene deletion in Streptomyces, a common technique for elucidating gene function in the this compound biosynthesis pathway.

-

Construction of the Gene Replacement Plasmid:

-

Amplify the upstream and downstream flanking regions (typically 1.5-2 kb each) of the target gene from Streptomyces genomic DNA using high-fidelity PCR.

-

Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (a "suicide" vector). The flanking regions should be cloned on either side of a selectable marker cassette (e.g., an apramycin resistance gene).

-

The final construct should contain the upstream flank, the resistance cassette, and the downstream flank in the correct orientation.

-

Verify the sequence of the final plasmid.

-

-

Intergeneric Conjugation:

-

Transform the gene replacement plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient Streptomyces strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., MS agar) for conjugation.

-

Incubate the plates to allow for plasmid transfer.

-

-

Selection of Single Crossover Mutants:

-

Overlay the conjugation plates with a selective agent that inhibits the growth of the E. coli donor and selects for Streptomyces exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.

-

Isolate and purify the resulting colonies.

-

-

Selection of Double Crossover Mutants:

-

Propagate the single crossover mutants on non-selective media to facilitate a second homologous recombination event, which will result in the excision of the plasmid and the replacement of the target gene with the resistance cassette.

-

Screen for colonies that have lost the vector-associated resistance marker (if applicable) and have the desired gene replacement. This can be done by replica plating.

-

-

Verification of Gene Deletion:

-

Confirm the gene deletion in the putative double crossover mutants by PCR using primers that anneal outside the flanking regions used for the construct.

-

Further confirmation can be obtained by Southern blot analysis or whole-genome sequencing.

-

The following diagram illustrates the experimental workflow for gene inactivation.

6.2. HPLC Analysis of this compound from Fermentation Broth

This protocol outlines a standard method for the extraction and quantification of this compound from Streptomyces fermentation cultures using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation and Extraction:

-

Collect a known volume of the fermentation broth.

-

Add an equal volume of methanol to the broth to precipitate proteins and extract this compound.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet cell debris and precipitated proteins.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5 v/v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 304 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample extract.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The biosynthesis of this compound in Streptomyces is a multifaceted process involving a well-defined gene cluster and a sophisticated regulatory network. This guide has provided a detailed overview of the core biosynthetic pathway, from the precursor supply to the final tailored molecule. The compilation of quantitative data highlights the potential for significant yield improvement through both fermentation optimization and genetic engineering. The provided experimental protocols serve as a practical resource for researchers aiming to further investigate and manipulate this important biosynthetic pathway. Future research will likely focus on elucidating the finer details of the regulatory mechanisms, exploring the functions of uncharacterized genes within the cluster, and leveraging synthetic biology approaches to engineer novel this compound analogs with improved therapeutic or industrial properties.

References

- 1. Streptomyces natalensis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced this compound production in Streptomyces gilvosporeus through phosphate tolerance screening and transcriptome-based analysis of high-yielding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Natamycin

Natamycin, also known as pimaricin, is a naturally occurring polyene macrolide antimycotic produced by the fermentation of Streptomyces natalensis and related species.[1][2] It is widely utilized as a food preservative (E235) and in the clinical treatment of superficial fungal infections, particularly fungal keratitis.[1][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a macrolide antibiotic characterized by a large 26-membered lactone ring containing a conjugated tetraene system, a mycosamine sugar moiety, a carboxylic acid group, and an epoxide.[2] This amphoteric nature is conferred by the presence of the basic mycosamine group and the acidic carboxyl group.

-

IUPAC Name : (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid

-

Molecular Formula : C₃₃H₄₇NO₁₃

-

Molar Mass : 665.73 g/mol

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a white to creamy-white, crystalline powder that is nearly odorless. Its physicochemical properties are critical for its formulation and application in both the food and pharmaceutical industries.

Solubility and Stability

This compound's solubility is notably low in water and most organic solvents, a characteristic that influences its primary use as a surface treatment agent. Its stability is highly dependent on environmental factors such as pH, temperature, and light exposure.

The dry, crystalline trihydrate form is stable for several years at room temperature when protected from light and moisture. In contrast, aqueous solutions are most stable between pH 5 and 9. At pH values below 3, the glycosidic bond is hydrolyzed, splitting off the mycosamine moiety. At pH values above 9, the lactone ring is saponified, leading to the formation of inactive natamycoic acid.

Exposure to ultraviolet (UV) radiation rapidly degrades this compound, destroying the tetraene structure responsible for its antifungal activity. Significant degradation also occurs under prolonged exposure to fluorescent light. While aqueous suspensions can withstand heating at 100°C for several hours with minimal loss of activity, complete inactivation is observed after 30 minutes at 121°C.

Summary of Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General Physicochemical Properties

| Property | Value | References |

| Appearance | White to creamy-white crystalline powder | |

| Molar Mass | 665.73 g/mol | |

| Melting Point | Darkens at ~200°C; decomposes vigorously at 280-300°C | |

| pKa (Strongest Acidic) | 3.58 | |

| pKa (Strongest Basic) | 9.11 | |

| logP | 1.1 | |

| UV Absorption Maxima (in 1% methanolic acetic acid) | ~290 nm, 303 nm, 318 nm |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Conditions | References |

| Water | ~40 µg/mL (0.04 mg/mL) | 21°C | - | |

| Methanol | ~1 mg/mL | Room Temp | - | |

| DMSO | ~1 mg/mL | Room Temp | - | |

| 75% Aqueous Methanol | Highest reported solubility | 30°C | pH 2.0, 1 atm | |

| Isopropanol | Increases with temperature | 278.15-318.15 K | - |

Biological Properties and Mechanism of Action

This compound exhibits a broad spectrum of activity against yeasts and molds, including species of Candida, Aspergillus, Fusarium, and Penicillium. It is, however, not effective against bacteria. The development of resistance to this compound is rare, a significant advantage in its clinical and preservative applications.

Molecular Mechanism

The primary mode of action for this compound involves its specific and high-affinity binding to ergosterol, the principal sterol component in fungal cell membranes. This interaction is fundamental to its antifungal effect.

Unlike other polyene antifungals such as amphotericin B, this compound does not form pores or channels in the fungal membrane that lead to leakage of cellular contents. Instead, the binding of this compound to ergosterol leads to a novel mechanism of inhibition:

-

Complex Formation : this compound binds to ergosterol, forming a stable complex within the membrane. This interaction is dependent on the specific structure of ergosterol, particularly the double bonds in its B-ring.

-

Inhibition of Membrane Fusion : The this compound-ergosterol complex directly blocks essential, ergosterol-dependent cellular processes. It specifically inhibits the fusion of vacuoles, a critical process for ion homeostasis, pH regulation, and nutrient storage in fungi.

-

Disruption of Nutrient Transport : The binding also leads to the inhibition of amino acid and glucose transport proteins, effectively starving the fungal cell.

This mechanism halts fungal growth without causing immediate cell lysis, making it a fungistatic agent at low concentrations and fungicidal at higher concentrations.

Caption: Mechanism of action of this compound on fungal cells.

Experimental Protocols

Accurate quantification and assessment of antimycotic activity are crucial in research and quality control. The following sections detail standard methodologies for analyzing this compound.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the standardized methods for antifungal susceptibility testing and can be adapted for various yeast and mold species.

Objective : To determine the lowest concentration of this compound that visibly inhibits the growth of a specific fungal strain.

Materials :

-

This compound stock solution (e.g., 1 mg/mL in DMSO).

-

Fungal isolate (e.g., Candida albicans).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Sterile DMSO and saline.

-

Spectrophotometer.

-

Incubator (35°C).

Methodology :

-

Inoculum Preparation :

-

Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Drug Dilution :

-

Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium across the wells of a 96-well plate. Typically, a concentration range of 16 µg/mL to 0.03 µg/mL is tested.

-

Add 100 µL of each this compound dilution to the corresponding wells.

-

-

Inoculation :

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions.

-

Include a positive control well (inoculum without drug) and a negative control well (medium only).

-

-

Incubation :

-

Seal the plate and incubate at 35°C for 24-48 hours.

-

-

MIC Determination :

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Alternatively, read the absorbance at 530 nm using a microplate reader. The MIC is defined as the concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the positive control.

-

Protocol: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a common method for quantifying this compound in various matrices, including food products or pharmaceutical formulations.

Objective : To separate and quantify this compound using reversed-phase HPLC with UV detection.

Materials :

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

This compound reference standard.

-

Methanol, acetonitrile (HPLC grade).

-

Perchloric acid or ammonium acetate (for mobile phase buffer).

-

Sample matrix (e.g., cheese, yogurt, ophthalmic solution).

Methodology :

-

Sample Preparation (Extraction) :

-

Weigh a homogenized sample (e.g., 10 g of yogurt) into a flask.

-

Add an extraction solvent in which this compound is soluble, such as methanol. Methanol also serves to precipitate proteins.

-

Agitate or sonicate the mixture for 5-10 minutes to ensure complete extraction.

-

Centrifuge the mixture to pellet solid debris.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Standard Preparation :

-

Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in methanol.

-

Create a series of working standards (e.g., 2.5 to 75 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Chromatographic Conditions :

-

Mobile Phase : An isocratic mixture of acetonitrile and an acidic buffer (e.g., 30mM perchloric acid) in a ratio of approximately 65:35 (v/v).

-

Flow Rate : 0.8 - 1.0 mL/min.

-

Column Temperature : Ambient or controlled at 25°C.

-

Injection Volume : 20 µL.

-

Detection Wavelength : Set the UV detector to monitor absorbance at one of this compound's maxima, typically 303 nm or 304 nm. A full spectrum scan (200-400 nm) can confirm the characteristic three-peak profile.

-

-

Analysis and Quantification :

-

Inject the prepared standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

References

An In-Depth Technical Guide to the Mechanism of Action of Natamycin on Fungal Ergosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, exerts its antifungal activity through a specific and nuanced interaction with ergosterol, the primary sterol in fungal cell membranes. Unlike other polyenes, this compound's mechanism is not defined by the formation of transmembrane pores that lead to ion leakage. Instead, it operates through a series of events that culminate in the disruption of essential membrane functions, including vacuolar fusion and the activity of membrane-associated proteins. This guide provides a comprehensive overview of the molecular interactions between this compound and ergosterol, detailing the experimental methodologies used to elucidate this mechanism and presenting key quantitative data. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this unique antifungal agent.

The Core Mechanism: A Non-Pore-Forming Interaction

This compound's primary mode of action is its specific binding to ergosterol within the fungal plasma membrane.[1][2][3] This interaction is distinct from that of other polyene antibiotics, such as amphotericin B, as it does not lead to the formation of ion-permeable channels or significant membrane disruption.[2][4] Instead, this compound's binding to ergosterol leads to a cascade of events that inhibit fungal growth.

The key consequences of the this compound-ergosterol interaction include:

-

Inhibition of Vacuolar Fusion: this compound directly interferes with the ergosterol-dependent fusion of vacuoles, a critical process for fungal cell homeostasis, growth, and morphology. This inhibition occurs at the priming stage of fusion, even before direct membrane contact.

-

Disruption of Membrane Protein Function: The activity of several ergosterol-dependent membrane proteins, such as amino acid transporters, is impaired by this compound. By sequestering ergosterol, this compound alters the local lipid environment required for the proper function of these proteins.

-

Alteration of Membrane Dynamics and Organization: this compound slows the mobility of ergosterol within the lipid bilayer and disrupts the liquid-ordered (Lo) phase, which is rich in sterols and sphingolipids. This interference with lipid packing can increase the accessibility of the membrane to some small molecules.

-

Ergosterol-Dependent Aggregation: this compound promotes its own aggregation within the yeast plasma membrane, a process that is dependent on the presence of ergosterol.

The specificity of this compound for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, is the basis for its selective toxicity against fungi. This selectivity is attributed to the specific chemical structure of ergosterol, particularly the presence of double bonds in its B-ring, which are crucial for the interaction with this compound.

Visualizing the Mechanism and Workflows

To better understand the complex interactions and experimental approaches, the following diagrams were generated using the DOT language.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the interaction of this compound with ergosterol and its antifungal efficacy.

Table 1: this compound-Ergosterol Binding Parameters

| Parameter | Value | Method | Model System | Reference |

| Binding Affinity (Kd) | ~100 µM | Isothermal Titration Calorimetry (ITC) | Ergosterol-containing liposomes | |

| Stoichiometry (this compound:Ergosterol) | ~1:1 to 1:2 | Isothermal Titration Calorimetry (ITC) | Ergosterol-containing liposomes |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi

| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Fusarium spp. | 4 | 8 | |

| Aspergillus flavus | 32 | 64 | |

| Aspergillus fumigatus | 4 | 4 | |

| Candida spp. | Not specified | MIC range: 0.125 - 8 |

MIC50 and MIC90 represent the minimum concentration of this compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Preparation of Ergosterol-Containing Liposomes

Objective: To create model membrane systems for in vitro assays.

Method: Thin-Film Hydration

-

Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired lipids (e.g., a 4:1 molar ratio of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) to ergosterol) in chloroform.

-

Film Formation: Remove the chloroform under a stream of nitrogen gas while rotating the flask to create a thin, uniform lipid film on the inner surface. Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydration: Add the desired buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids.

-

Vesicle Formation: Gently agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs).

-

Size Extrusion (for Large Unilamellar Vesicles - LUVs): To obtain vesicles of a uniform size, subject the MLV suspension to multiple (e.g., 10-20) passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to ergosterol-containing liposomes.

Protocol:

-

Sample Preparation:

-

Syringe: Prepare a solution of this compound (e.g., 1-2 mM) in the same buffer used for the liposomes.

-

Cell: Place the ergosterol-containing liposome suspension (e.g., 50-100 µM lipid concentration) in the ITC sample cell. A control experiment with liposomes lacking ergosterol should also be performed.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the injection volume (e.g., 5-10 µL) and the number of injections (e.g., 20-30).

-

Set the stirring speed to ensure proper mixing without damaging the liposomes.

-

-

Titration:

-

Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Inject the this compound solution into the liposome suspension at regular intervals.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Membrane Permeability (Leakage) Assays

Objective: To assess whether this compound causes pore formation or membrane disruption.

4.3.1. Carboxyfluorescein Leakage Assay

-

Liposome Preparation: Prepare LUVs as described in 4.1, but hydrate the lipid film with a solution containing a self-quenching concentration of 5(6)-carboxyfluorescein (e.g., 50-100 mM in buffer).

-

Removal of External Dye: Separate the liposomes containing the encapsulated dye from the unencapsulated dye using size-exclusion chromatography (e.g., a Sephadex G-50 column).

-

Fluorescence Measurement:

-

Dilute the liposome suspension in a cuvette with the same buffer used for hydration.

-

Monitor the fluorescence intensity over time using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).

-

Add this compound to the desired final concentration and continue monitoring the fluorescence.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all liposomes and release the entrapped dye, representing 100% leakage.

-

-

Data Analysis: Calculate the percentage of leakage as a function of time after the addition of this compound, relative to the maximum fluorescence signal obtained after detergent lysis.

4.3.2. Proton Leakage Assay (HPTS Assay)

-

Liposome Preparation: Prepare LUVs encapsulating the pH-sensitive fluorescent probe 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) along with a buffer (e.g., 10 mM HEPES, 100 mM KCl, pH 7.0).

-

Establishment of a pH Gradient: Pass the liposomes through a size-exclusion column equilibrated with a buffer of a different pH (e.g., pH 8.0) to create a pH gradient across the liposome membrane.

-

Fluorescence Measurement:

-

Monitor the fluorescence of HPTS at two excitation wavelengths (e.g., 405 nm and 450 nm) with emission at ~510 nm. The ratio of fluorescence intensities is proportional to the internal pH.

-

Add this compound to the liposome suspension.

-

A protonophore (e.g., CCCP or FCCP) can be used as a positive control to induce rapid proton leakage.

-

-

Data Analysis: A change in the fluorescence ratio over time indicates proton leakage across the liposome membrane.

Yeast Vacuole Fusion Assay

Objective: To directly measure the effect of this compound on the fusion of isolated yeast vacuoles.

Protocol:

-

Yeast Strains: Use two yeast strains, one lacking the vacuolar protease Pep4p (and thus accumulating the inactive precursor of the alkaline phosphatase, pro-Pho8p) and another lacking the Pho8p enzyme.

-

Vacuole Isolation: Grow the yeast strains to the mid-log phase, convert them to spheroplasts using zymolyase, and then lyse them osmotically to release the vacuoles. Purify the vacuoles by flotation through a Ficoll step gradient.

-

Fusion Reaction:

-

Combine equal amounts of vacuoles from both strains in a reaction buffer containing an ATP-regenerating system.

-

Add this compound at various concentrations. Control reactions should be performed without this compound.

-

Incubate the reaction mixture at a temperature permissive for fusion (e.g., 27°C).

-

-

Assay of Fusion:

-

Stop the reaction at different time points by adding a stop buffer.

-

Measure the alkaline phosphatase activity. Fusion of the two types of vacuoles allows the proteases from the PHO8 strain to process the pro-Pho8p from the pep4Δ strain into its active form.

-

-

Data Analysis: Quantify the alkaline phosphatase activity as a measure of vacuole fusion and compare the activity in the presence and absence of this compound.

Ultraviolet-Sensitive Microscopy of this compound in Giant Unilamellar Vesicles (GUVs)

Objective: To visualize the interaction and distribution of this compound in model membranes.

Protocol:

-

GUV Preparation (Electroformation):

-

Prepare a lipid solution in chloroform containing the desired lipid composition (e.g., POPC and ergosterol).

-

Deposit the lipid solution onto indium tin oxide (ITO)-coated glass slides and dry under vacuum.

-

Assemble the slides into a chamber and fill with a swelling solution (e.g., sucrose solution).

-

Apply an AC electric field to the ITO slides to induce the formation of GUVs.

-

-

Microscopy:

-

Transfer the GUV suspension to an observation chamber.

-

Add this compound to the chamber.

-

Visualize the GUVs and the intrinsic fluorescence of this compound using an ultraviolet-sensitive microscope equipped with appropriate filters (excitation ~300-320 nm, emission ~400-450 nm).

-

-

Image Analysis: Analyze the images to determine the localization and potential aggregation of this compound within the GUV membranes.

Conclusion

The mechanism of action of this compound is a compelling example of a highly specific drug-target interaction. By binding to ergosterol without forming pores, this compound disrupts crucial cellular processes in fungi, leading to growth inhibition. This nuanced mechanism underscores the importance of understanding the detailed molecular interactions between antifungal agents and their targets for the development of new and more effective therapies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the intricacies of this compound's action and to explore the potential of other non-pore-forming antifungal compounds.

References

- 1. This compound interferes with ergosterol-dependent lipid phases in model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 3. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergosterol promotes aggregation of this compound in the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Natamycin: An In-depth Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Natamycin (also known as Pimaricin), a polyene macrolide antifungal agent. The identification and quantification of this compound in various matrices rely heavily on techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). This document details the characteristic spectral data, experimental protocols for analysis, and logical workflows to aid in its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated tetraene chromophore in the this compound structure is responsible for its characteristic UV absorption spectrum.[1][2] This property is widely used for its quantification. The spectrum typically shows three distinct absorption maxima.

Quantitative Data: UV-Vis Absorption

The UV absorption maxima of this compound are solvent-dependent. The table below summarizes the key absorption data from various sources.

| Solvent/Medium | λmax (nm) | Minima (nm) | Shoulder (nm) | Reference Concentration |

| 1% Methanolic Acetic Acid | 290, 303, 318 | 250, 295.5, 311 | ~280 | 0.0005% w/v (5 mg/L) |

| Methanol:Water (3:1 v/v) | 290.6, 304, 318.2 | 296, 311.4 | ~278.8 | 10 µg/mL |

| Methanol-Water Solution | 290, 303, 318 | 311, 329 | - | 5 mg/L |

Experimental Protocol: UV-Vis Spectrophotometry

This protocol outlines a standard procedure for the spectrophotometric determination of this compound.[3]

-

Preparation of Standard Solution (5 mg/L):

-

Accurately weigh 50 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol (Solution A).

-

Dilute 5 mL of Solution A to 50 mL using a methanol-water solution (2+1 v/v) in a volumetric flask (Solution B).

-

Further dilute 5 mL of Solution B to 50 mL with the methanol-water solution in a volumetric flask to obtain the final standard concentration of 5 mg/L (Solution C).

-

-

Sample Preparation:

-

Prepare sample solutions following the same dilution steps as the standard to achieve an expected concentration within the instrument's linear range.

-

Filter both standard and sample solutions through a 0.45 µm syringe filter before analysis.

-

-

Analysis:

-

Record the UV spectrum of the standard solution (Solution C) from 300-340 nm, using the methanol-water solution as a blank.

-

Confirm the presence of maxima at approximately 290, 303, and 318 nm.

-

Record the spectrum of the sample solution under the same conditions.

-

Quantification is typically performed at one of the maxima, often around 304-305 nm.[2][4]

-

Workflow for UV-Vis Analysis

Caption: Workflow for this compound identification via UV-Vis Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule, providing a molecular fingerprint.

Quantitative Data: Characteristic IR Absorption Bands

The table below lists the main IR absorption bands for this compound and their corresponding functional group assignments.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3000–2500 | O-H stretch (Alcohol/Phenol, Carboxylic Acid) |

| 1716 | C=O stretch (Carboxylic Acid) |

| 1570 | N-H bend (Primary Amine) |

| 1068 | C-O stretch (Epoxide) |

Reference:

Experimental Protocol: KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common method for obtaining the IR spectrum of solid samples like this compound.

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

The mixture should be ground to a fine, homogenous powder to reduce scattering of the IR radiation.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000–400 cm⁻¹.

-

A background spectrum of air (or an empty pellet holder) should be collected first.

-

Workflow for IR Analysis

Caption: Workflow for this compound identification via FTIR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. However, due to the molecule's complexity and poor solubility, analysis can be challenging.

Quantitative Data: ¹H and ¹³C NMR

Complete assignment of all proton and carbon signals is complex. However, studies have identified characteristic shifts. For instance, in studies involving this compound's interaction with cyclodextrins in DMSO-d6, notable chemical shift variations (Δδ) were observed for protons at the polyene macrolide part (H14, H15, H16) and the mycosamine moiety (H1), indicating their involvement in complex formation. Annotated spectra of this compound in deuterated methanol (MeOD) are available in the literature, which can serve as a reference.

Experimental Protocol: NMR Sample Preparation

A general protocol for preparing a this compound sample for NMR analysis is described below.

-

Solvent Selection: Choose an appropriate deuterated solvent in which this compound is soluble, such as deuterated methanol (MeOD) or dimethyl sulfoxide (DMSO-d6).

-

Sample Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Due to poor solubility, gentle heating or sonication may be required. High concentrations (>5 mg/mL) may lead to sample aggregation.

-

Filtration: To remove any solid particles that can degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. The number of scans will depend on the sample concentration.

Workflow for NMR Analysis

References

The Stability of Pure Natamycin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physical and chemical stability of pure natamycin. This compound, a polyene macrolide antimycotic, is widely utilized as a natural preservative in the food industry and in pharmaceutical applications for the treatment of fungal infections. A thorough understanding of its stability profile is critical for formulation development, manufacturing, packaging, and ensuring therapeutic efficacy and shelf-life. This document outlines the intrinsic stability of this compound and its degradation pathways under various environmental stressors, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties of this compound

This compound is a white to creamy-white, almost odorless, crystalline powder. In its solid state, it exists as a stable trihydrate, which is crucial for its long-term stability when protected from light and moisture. The anhydrous form, however, is notably unstable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₃H₄₇NO₁₃ | [1] |

| Molecular Weight | 665.75 g/mol | [1] |

| Appearance | White to creamy-white crystalline powder | [] |

| Melting Point | Darkens at ~200 °C, decomposes vigorously at 280-300 °C | [] |

| Solubility in Water | ~40 µg/mL | [1] |

| Solubility in Organic Solvents | - Methanol: ~3 mg/mL - Glacial Acetic Acid: Soluble - Dimethylformamide: Soluble - Ethanol: Slightly soluble - Acetone: Very slightly soluble | |

| Isoelectric pH | 6.5 |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is significantly influenced by pH, light, temperature, and the presence of oxidizing agents. The conjugated tetraene chromophore within its macrolide structure is particularly susceptible to degradation, leading to a loss of antifungal activity.

Influence of pH

This compound is most stable in a pH range of 5 to 9. Outside this range, it undergoes rapid degradation through hydrolysis.

-

Acidic Conditions (pH < 3): Under acidic conditions, the primary degradation pathway is the hydrolysis of the glycosidic bond linking the mycosamine sugar moiety to the macrolide ring. This results in the formation of mycosamine and an unstable aglycone. The aglycone can then react with another aglycone molecule or an intact this compound molecule to form dimers, such as natamycinolidediol or apothis compound.

-

Alkaline Conditions (pH > 9): In alkaline environments, this compound is inactivated through the saponification of the lactone ring, which opens to form the biologically inactive salt, natamycoic acid. Under strongly alkaline conditions, natamycoic acid can further degrade into smaller molecules, including a long-chain aldehyde, acetone, and acetaldehyde.

Photostability

This compound is highly sensitive to ultraviolet (UV) radiation, particularly in the wavelength range of 300-350 nm. Exposure to UV light leads to rapid inactivation. The photodegradation mechanism is complex, involving more than simple cis-trans isomerization of the polyene chain. It is understood to proceed through a combination of isomerization and epoxide ring-opening pathways, resulting in various degradation products that are more polar than the parent compound. In contrast, visible light does not significantly degrade this compound.

Thermal Stability

This compound in its solid, trihydrate form is relatively stable at room temperature for several years with minimal loss of activity. Aqueous suspensions of this compound can withstand temperatures up to 100°C for several hours with only a small decrease in activity. However, complete inactivation is observed after treatment at 121°C for 30 minutes.

Oxidative Stability

This compound is susceptible to oxidative degradation, which can be accelerated by the presence of metal ions. This process likely involves the formation of polymers or the addition of oxygen across the conjugated double bonds.

Table 2: Summary of this compound Stability under Various Stress Conditions

| Stress Condition | Observations | Degradation Products | Reference(s) |

| Acidic (0.01 N HCl) | 8.62% degradation | Mycosamine, Apothis compound, Natamycinolidediol | |

| Alkaline (0.01 N NaOH) | 9.18% degradation | Natamycoic acid | |

| Oxidative (15% H₂O₂) | 24.13% degradation | Oxidized derivatives | |

| Photolytic (Sunlight) | 29.41% degradation | Isomers, Epoxide ring-opening products | |

| Thermal (100°C) | 5.13% degradation | Not specified | |

| Aqueous Solution (Dark, 4°C, 14 days) | ~7.8% degradation | Not specified | |

| Aqueous Solution (1000 lux fluorescent light, 4°C, 24 hours) | Complete degradation | Various photoproducts |

Physical Stability

Solid-State Stability

The crystalline trihydrate form of this compound is the most stable solid form and is essential for maintaining its potency during storage. It is recommended to store pure this compound powder protected from light and moisture.

Hygroscopicity

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol outlines a typical stability-indicating RP-HPLC method for the quantification of this compound and the separation of its degradation products.

Objective: To develop and validate a method that can accurately measure the concentration of this compound in the presence of its degradation products.

Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC grade methanol, acetonitrile, and water.

-

Analytical grade acetic acid or phosphate buffer.

-

This compound reference standard.

-

Syringe filters (0.45 µm).

Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v) or a gradient of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 304 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute with the mobile phase to create a series of calibration standards of known concentrations.

-

Sample Preparation: Prepare the this compound sample to be tested in a similar manner to the standard solutions, ensuring the final concentration falls within the range of the calibration curve.

-

Analysis: Inject the standard solutions to establish a calibration curve of peak area versus concentration. Inject the test samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from peaks of degradation products generated during forced degradation studies.

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method, in accordance with ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

Pure this compound.

-

Hydrochloric acid (HCl).

-

Sodium hydroxide (NaOH).

-

Hydrogen peroxide (H₂O₂).

-

HPLC system as described in section 4.1.

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.01 N to 1 N HCl. Heat the solution (e.g., at 60°C) for a specified period. Neutralize the solution before HPLC analysis.

-

Alkaline Hydrolysis: Dissolve this compound in a solution of 0.01 N to 1 N NaOH. Keep the solution at room temperature or heat for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% to 30% H₂O₂. Store the solution at room temperature for a defined period, protected from light.

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 100°C) in an oven for a set duration. Also, heat a solution of this compound.

-

Photolytic Degradation: Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound.

Conclusion

Pure this compound is a relatively stable compound in its solid trihydrate form when protected from light and moisture. However, in solution and under various stress conditions, it is susceptible to degradation. The primary degradation pathways include hydrolysis of the glycosidic bond in acidic media, saponification of the lactone ring in alkaline media, and photodegradation upon exposure to UV light. A thorough understanding of these stability characteristics is paramount for the development of stable and effective this compound-containing products. The implementation of robust stability-indicating analytical methods, such as the RP-HPLC protocol described, is essential for quality control and regulatory compliance.

References

Natamycin Solubility in Organic Solvents: A Technical Guide for Laboratory Professionals

Introduction: Natamycin, a polyene macrolide antimycotic produced by Streptomyces natalensis, is a widely used antifungal agent in both the food industry and clinical applications. For researchers, scientists, and drug development professionals, understanding its solubility and stability in various solvents is critical for preparing stock solutions, conducting experiments, and developing formulations. This compound is practically insoluble in water (~40 µg/mL) and most non-polar organic solvents but exhibits solubility in select polar organic solvents, particularly under specific conditions.[1][2] This guide provides a comprehensive overview of this compound's solubility in common laboratory solvents, details experimental protocols for its determination, and outlines key factors influencing its stability.

Quantitative Solubility Data

The solubility of this compound in organic solvents can vary significantly based on the solvent, temperature, and pH. The data from various sources have been compiled and standardized to mg/mL for ease of comparison.

| Solvent | Solubility (mg/mL) | Conditions / Remarks | Source(s) |

| Alcohols | |||

| Methanol | ~3 (reported as 0.3%) | - | [3] |

| ~1 | - | [4] | |

| 0.05 | - | [5] | |

| Slightly Soluble | Qualitative description | ||

| 75% aq. Methanol | Highest Solubility | pH 2.0, 30°C, 1 atm | |

| Ethanol (Pure) | 0.04 (reported as 40 ppm) | - | |

| Ethanol/Water (4:1) | 0.22 (reported as 220 ppm) | - | |

| Ethanol/Buffer (1:2) | 5 | pH 6.8 | |

| Isopropanol | Solubility increases with temperature | Quantitative data not specified | |

| Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | ~1 | - | |

| Dimethylformamide (DMF) | Soluble | Qualitative description | |

| Acetone | 0.01 (reported as 10 ppm) | - | |

| Acids & Esters | |||

| Glacial Acetic Acid | ~250 (reported as 25%) | Soluble | |

| Ethyl Acetate | 0.01 (reported as 10 ppm) | - |

Note: Discrepancies in reported solubility values, such as for methanol, may arise from differences in experimental conditions (e.g., temperature, pH, purity of this compound) and analytical methods used.

Factors Influencing this compound Stability in Solution

When preparing this compound solutions, it is crucial to consider factors that affect its stability. This compound is sensitive to pH, light, and oxidizing agents.

-

pH: this compound is most stable in a pH range of 5 to 9. Under acidic conditions (pH < 3), the mycosamine group is cleaved, leading to an unstable aglycone. In alkaline environments (pH > 9), the lactone ring is saponified, forming the inactive natamycoic acid.

-

Light: Exposure to UV or fluorescent light rapidly degrades this compound. An aqueous solution (20 mg/L) was found to be completely degraded after 24 hours of exposure to 1000 lx fluorescent lighting. Therefore, all solutions containing this compound should be protected from light.

-

Temperature: While temperature can increase solubility, prolonged heating can lead to degradation. A neutral aqueous suspension can withstand heating to 100°C for several hours with only a small loss of activity, but the anhydrous form produced during heating is unstable.

-

Oxidants and Heavy Metals: Oxidizing agents and certain heavy metal ions (Fe³⁺, Ni²⁺, Cr³⁺) can promote the oxidative inactivation of this compound.

Experimental Protocols

Determining the solubility of this compound involves two key stages: achieving equilibrium to create a saturated solution and accurately quantifying the concentration of the dissolved compound.

General Workflow for Solubility Determination

The following workflow outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent.

References

In vitro antifungal spectrum of Natamycin against yeast and molds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Natamycin, a polyene macrolide antibiotic, is a widely utilized antifungal agent in both clinical and industrial settings. Its broad spectrum of activity against a variety of yeast and mold species, coupled with a low incidence of resistance development, makes it a subject of continuous interest. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, presenting quantitative susceptibility data, detailed experimental protocols for its evaluation, and a visualization of its unique mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and fungal research.

Introduction

This compound, also known as pimaricin, is a naturally occurring antifungal compound produced by the bacterium Streptomyces natalensis. It is classified as a polyene macrolide and exhibits a broad spectrum of activity against numerous fungal pathogens, including yeasts and filamentous fungi.[1] Unlike other polyene antifungals such as amphotericin B, this compound has a distinct mechanism of action that does not involve the formation of pores in the fungal cell membrane.[2][3] This unique characteristic contributes to its favorable safety profile. This guide summarizes the in vitro activity of this compound against a range of clinically and industrially relevant yeasts and molds, provides standardized methodologies for its susceptibility testing, and illustrates its molecular mechanism.

In Vitro Antifungal Activity of this compound

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against various yeast and mold species as reported in the scientific literature.

Activity Against Yeast Species

This compound demonstrates potent activity against a wide array of yeast species, including pathogenic Candida species and food spoilage yeasts like Saccharomyces and Zygosaccharomyces.

| Yeast Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 112 | 0.5 - 32 | Mode: 4 | - | [4][5] |

| Candida parapsilosis | 65 | 0.5 - 32 | Mode: 4 | - | |

| Candida glabrata | - | - | 4.0 (ppm) | - | |

| Rhodotorula rubra | - | - | 1.0 (ppm) | - | |

| Saccharomyces cerevisiae | 2 strains | 7 - 9 (ppm) | - | - | |

| Saccharomyces carlsbergensis | - | - | 1.5 (ppm) | - | |

| Saccharomyces exiguous | - | - | 1.0 (ppm) | - | |

| Zygosaccharomyces bailii | - | 40 (mg/L) required for inhibition | - | - | |

| Zygosaccharomyces rouxii | - | 51.9 (mg/L) required for inhibition | - | - |

Note: "ppm" (parts per million) is approximately equivalent to µg/mL. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited literature.

Activity Against Mold Species

This compound is highly effective against a variety of filamentous fungi, including common pathogens such as Aspergillus and Fusarium, as well as spoilage molds like Penicillium.

| Mold Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus flavus | 20 | - | 16 | 32 | |

| Aspergillus flavus | - | - | 32 | 64 | |

| Aspergillus fumigatus | - | - | - | 4 | |

| Aspergillus niger | - | 1 - 8 | - | - | |

| Aspergillus terreus | - | 1 - 8 | - | - | |